molecular formula C17H13NO5 B2739186 (E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate CAS No. 324774-26-7

(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate

Cat. No.: B2739186
CAS No.: 324774-26-7
M. Wt: 311.293
InChI Key: KXWFEIFDFQEWGI-MDZDMXLPSA-N
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Description

(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a phenyl group, a nitrophenyl group, and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate can be achieved through several synthetic routes. One common method involves the esterification of 2-oxo-2-phenylethyl alcohol with (2E)-3-(3-nitrophenyl)prop-2-enoic acid. This reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions.

Another synthetic route involves the Claisen-Schmidt condensation of benzaldehyde with 3-nitroacetophenone, followed by esterification with 2-oxo-2-phenylethyl alcohol. This method requires the use of a base, such as sodium hydroxide, and is typically carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as zeolites or metal-organic frameworks, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The phenyl and nitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, hydroxylamines.

    Substitution: Halogenated, alkylated, or nitrated derivatives.

Scientific Research Applications

(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylethyl (2E)-3-(4-nitrophenyl)prop-2-enoate
  • 2-oxo-2-phenylethyl (2E)-3-(2-nitrophenyl)prop-2-enoate
  • 2-oxo-2-phenylethyl (2E)-3-(3-methoxyphenyl)prop-2-enoate

Uniqueness

(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

phenacyl (E)-3-(3-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c19-16(14-6-2-1-3-7-14)12-23-17(20)10-9-13-5-4-8-15(11-13)18(21)22/h1-11H,12H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWFEIFDFQEWGI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816354
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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